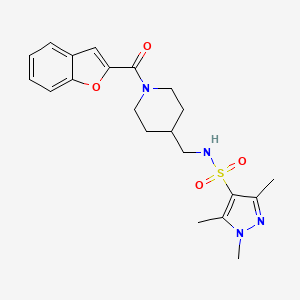
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Benzofuran Moiety : Known for its involvement in various biological activities.
- Piperidine Ring : Often associated with neuroactive compounds.
- Pyrazole and Sulfonamide Groups : Contribute to the compound's pharmacological properties.
The molecular formula of this compound is C19H24N4O3S, with a molecular weight of approximately 392.49 g/mol.
Antimicrobial and Antifungal Properties
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial effects. In studies involving related pyrazole compounds, significant antimicrobial activity has been observed against various bacterial strains such as E. coli and Staphylococcus aureus . The presence of the sulfonamide group in this compound may enhance its antibacterial efficacy.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been reported to exhibit antiproliferative activity against several cancer cell lines . For instance, studies show that modifications in the pyrazole framework can lead to increased cytotoxicity against cancer cells. The benzofuran and piperidine components may further contribute to its effectiveness by interacting with specific cellular pathways involved in tumor growth.
Neuropharmacological Effects
Given the piperidine ring's association with neuroactive compounds, this compound may exhibit neuropharmacological effects. Compounds with similar structures have been investigated for their roles in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Derivative : Benzofuran is reacted with appropriate reagents to form the benzofuran-carbonyl derivative.
- Piperidine Reaction : Piperidine is coupled with the benzofuran derivative to form the piperidinyl intermediate.
- Pyrazole Formation : The pyrazole moiety is introduced through cyclization reactions involving hydrazine derivatives.
- Sulfonamide Group Addition : Finally, the sulfonamide group is incorporated to yield the final product.
Case Studies and Research Findings
科学研究应用
Lead Compound for Drug Development
The compound serves as a promising lead for the development of new drugs targeting neurological disorders. Its structural characteristics allow for interactions with various biological targets, making it an interesting candidate for further exploration in drug design and development .
Synthetic Pathways
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates such as benzofuran-2-carbonyl chloride and piperidine derivatives. The final product is obtained through coupling reactions that facilitate the integration of functional groups essential for biological activity.
Broad-Spectrum Efficacy
Research indicates that derivatives of pyrazole compounds, including N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, exhibit significant antimicrobial properties against a range of bacteria and fungi. These compounds have shown effectiveness against strains resistant to conventional antibiotics, highlighting their potential in treating infections caused by multidrug-resistant organisms .
Case Studies
Several studies have reported the synthesis and testing of related pyrazole derivatives for their antimicrobial activities. For example, compounds featuring similar structural motifs have been evaluated against various pathogens, demonstrating promising results in inhibiting bacterial growth and fungal proliferation .
Antiproliferative Activity
Recent investigations into the antiproliferative effects of pyrazole derivatives have revealed their potential as anticancer agents. This compound has been tested for its ability to inhibit cancer cell proliferation without exhibiting cytotoxicity to normal cells. This selective activity is crucial for developing safer cancer therapies .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Lead compound for neurological drug development | Potential interactions with biological targets |
| Antimicrobial Activity | Broad-spectrum efficacy against bacteria and fungi | Effective against multidrug-resistant strains |
| Anticancer Research | Antiproliferative activity without cytotoxicity | Selective inhibition of cancer cell growth |
属性
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-14-20(15(2)24(3)23-14)30(27,28)22-13-16-8-10-25(11-9-16)21(26)19-12-17-6-4-5-7-18(17)29-19/h4-7,12,16,22H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXYGRMEPOVSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













